6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 2,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The bromine atom enhances its potential for nucleophilic substitution reactions, while the methyl groups can affect its steric and electronic properties .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
6-bromo-2,8-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-3-4-13(2)7-11(8)9/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
WQGSZCUZHLMBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CN(CC2)C)Br |
Origin of Product |
United States |
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